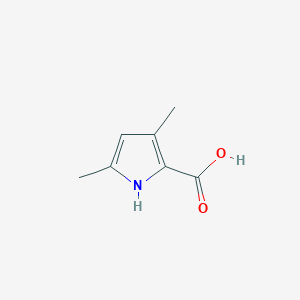

3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGVQRPSTODODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380105 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-93-3 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound that has emerged from the annals of classical organic chemistry to become a pivotal building block in modern medicinal chemistry and materials science. This document provides a comprehensive overview of its discovery, historical synthetic evolution, and its contemporary applications, with a focus on the underlying scientific principles and experimental methodologies.

I. Historical Context and Discovery: The Legacy of the Knorr Pyrrole Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Ludwig Knorr in the 1880s.[1][2] While a definitive record of the very first synthesis of this specific carboxylic acid is not readily apparent in seminal literature, its conceptualization and practical synthesis became possible through the advent of the Knorr pyrrole synthesis , first reported in 1884.[3][4] This reaction revolutionized heterocyclic chemistry by providing a versatile and accessible route to substituted pyrroles.[3]

The original Knorr synthesis involved the reaction of an α-amino-ketone with a β-ketoester.[3] In the context of our target molecule, the journey begins with the synthesis of its corresponding ethyl ester, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This foundational reaction laid the groundwork for the eventual isolation and characterization of the carboxylic acid derivative.

The initial Knorr synthesis utilized two equivalents of ethyl acetoacetate. One equivalent was converted to ethyl 2-oximinoacetoacetate, which was then reduced in situ with zinc dust in acetic acid to form the α-aminoketone. This reactive intermediate would then condense with a second equivalent of ethyl acetoacetate to form a diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a compound that became known as "Knorr's Pyrrole".[2] The fundamental principles of this reaction, involving the condensation of an amine and a dicarbonyl compound, opened the door for the synthesis of a vast array of substituted pyrroles, including the precursor to our topic compound.

II. The Synthetic Pathway: From Ester to Carboxylic Acid

The direct product of a Knorr-type reaction is typically a pyrrole ester. The conversion of this ester to the desired this compound is achieved through a straightforward yet crucial hydrolysis step, specifically a saponification reaction.

A. Synthesis of the Precursor: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The synthesis of the ester precursor is a classic example of the Knorr pyrrole synthesis. It involves the condensation of an α-aminoketone with a β-ketoester.

Experimental Protocol: Knorr Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

1. Preparation of Ethyl 2-aminoacetoacetate (in situ):

-

In a well-ventilated fume hood, dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a saturated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10°C. This reaction forms ethyl 2-oximinoacetoacetate.

-

After the addition is complete, continue stirring for 30 minutes in the ice bath.

-

Gradually add zinc dust to the solution. This is an exothermic reaction and the temperature should be monitored and controlled. The zinc reduces the oxime to the corresponding amine, ethyl 2-aminoacetoacetate.

2. Condensation and Cyclization:

-

To the freshly prepared solution of ethyl 2-aminoacetoacetate, add a stoichiometric equivalent of 2,4-pentanedione (acetylacetone).

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The condensation of the amine with one of the carbonyl groups of the diketone, followed by cyclization and dehydration, yields ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

3. Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water.

-

The product will often precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Collect the crude product by filtration or separation of the organic layer.

-

Wash the crude product with water to remove any remaining acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Knorr synthesis of the ester precursor.

B. Saponification to this compound

The final step to obtain the target molecule is the hydrolysis of the ethyl ester under basic conditions. This process, known as saponification, involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.[5]

Experimental Protocol: Saponification of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

1. Hydrolysis:

-

In a round-bottom flask, dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in a suitable solvent, typically a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide pellets.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester.

2. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with a non-polar organic solvent, such as diethyl ether, to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify it by the slow addition of a strong acid, such as hydrochloric acid, until the pH is acidic.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the pure this compound.

Caption: Saponification to the carboxylic acid.

III. Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed knowledge of its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134-138 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents.[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two methyl groups, the pyrrolic proton, and the carboxylic acid proton. The chemical shifts are influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, the three pyrrolic carbons, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

IV. Applications in Drug Discovery and Materials Science

The true significance of this compound lies in its utility as a versatile synthetic intermediate. Its substituted pyrrole core provides a rigid scaffold that can be further functionalized to create complex molecules with specific biological activities or material properties.

A. A Cornerstone in Pharmaceutical Synthesis: The Case of Sunitinib

A prime example of the importance of this compound in drug development is its role as a key precursor in the synthesis of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers.[1][7]

The synthesis of Sunitinib involves the condensation of a derivative of this compound with an oxindole moiety.[8] The pyrrole ring forms a crucial part of the final drug structure, contributing to its binding affinity and overall pharmacological profile.

Caption: Role in Sunitinib synthesis.

B. Building Blocks for Life's Pigments: Porphyrin Synthesis

Pyrroles are the fundamental building blocks of porphyrins, a class of macrocyclic compounds that are essential for life, forming the core of heme in hemoglobin and chlorophyll in plants.[9][10] Substituted pyrroles, such as derivatives of this compound, are crucial for the laboratory synthesis of both naturally occurring and synthetic porphyrins.[11]

In a typical porphyrin synthesis, four pyrrole units are condensed to form a tetrapyrrolic macrocycle. The substituents on the starting pyrrole units dictate the properties of the final porphyrin. This compound, after suitable modification (e.g., decarboxylation and formylation), can serve as one of these pyrrolic building blocks.

Caption: Porphyrin synthesis from pyrroles.

C. Potential in Advanced Functional Materials

The rigid, aromatic structure of the pyrrole ring, combined with the reactive carboxylic acid and methyl groups, makes this compound an attractive monomer for the synthesis of advanced functional polymers.[12][13] These polymers can exhibit interesting electronic, optical, and thermal properties. For instance, polypyrroles are known for their electrical conductivity. The incorporation of functional groups like carboxylic acids can enhance solubility, processability, and allow for further post-polymerization modification.[14] This opens up possibilities for its use in developing materials for sensors, organic electronics, and specialized coatings.[12]

V. Conclusion

From its conceptual origins in the seminal work of Ludwig Knorr, this compound has evolved into a compound of significant interest in contemporary chemical science. Its straightforward synthesis, coupled with the versatility of its substituted pyrrole scaffold, has cemented its role as a valuable building block in the development of life-saving pharmaceuticals and the exploration of novel functional materials. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its enduring importance for researchers and scientists in the field.

References

-

Shemin, D. (n.d.). THE BIOSYNTHESIS OF PORPHYRINS. In Conference on Hemoglobin. National Center for Biotechnology Information. Retrieved from [Link]

-

Monteiro, C. J. P., et al. (n.d.). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. ResearchGate. Retrieved from [Link]

-

Braga, D., et al. (n.d.). Two-step Mechanochemical Synthesis of Porphyrins. PubMed Central. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. doi:10.1002/cber.18840170220

-

Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]

- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.

- Senge, M. O. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 50(4), 2245-2300. doi:10.1039/C7CS00719A

- Smith, K. M. (2016). Development of porphyrin syntheses. New Journal of Chemistry, 40(7), 5894-5905. doi:10.1039/C6NJ00801A

-

ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

-

Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. Retrieved from [Link]

- Ivanova, Y., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6523. doi:10.3390/molecules27196523

- Lin, H.-W., & Wong, M. K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. International Journal of Molecular Sciences, 24(6), 5432. doi:10.3390/ijms24065432

-

ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

- Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 498. doi:10.3390/polym16040498

- Kausaite-Minkstimiene, R., et al. (2017). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Journal of Colloid and Interface Science, 486, 114-121. doi:10.1016/j.jcis.2016.09.060

- Micheli, F., et al. (2003). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 13(13), 2113-2118. doi:10.1016/s0960-894x(03)00396-2

-

ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 3. synarchive.com [synarchive.com]

- 4. mindat.org [mindat.org]

- 5. historyofscience.com [historyofscience.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of porphyrin syntheses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Introduction: The Strategic Value of a Substituted Pyrrole

This compound is a heterocyclic compound that serves as a highly versatile scaffold in synthetic chemistry. Its unique arrangement of a carboxylic acid function and two methyl groups on a pyrrole ring imparts a specific combination of electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] This pyrrole derivative is particularly instrumental in the synthesis of pharmaceuticals, including those targeting neurological disorders, and in the development of advanced agrochemicals and polymers.[1]

A thorough understanding of its physicochemical properties is paramount for its effective application. These properties govern its reactivity, solubility, bioavailability, and stability, directly influencing experimental design, formulation strategies, and the ultimate performance of the final product. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Molecular and Physical Characteristics

The fundamental identity and physical nature of a compound are the bedrock of its chemical behavior. These properties are essential for identification, purity assessment, and predicting its interactions in various physical states.

Structural and Chemical Identifiers

The compound's structure, defined by the connectivity of its atoms, dictates its fundamental chemical identity and reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 4513-93-3 | Chem-Impex[1] |

| Molecular Formula | C₇H₉NO₂ | PubChem[2] |

| Molecular Weight | 139.15 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC(=C(N1)C(=O)O)C | PubChem[2] |

| InChIKey | XQGVQRPSTODODM-UHFFFAOYSA-N | PubChem[2] |

Physical State and Thermal Properties

These properties define the compound's behavior under various temperature and pressure conditions, which is critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Red to grey powder | Chem-Impex[1] |

| Melting Point | 124-141 °C | ChemBK[3], Chem-Impex[1] |

| Boiling Point | 318.4 ± 37.0 °C (Predicted) | ChemBK[3] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |

| Flash Point | 146.4 °C (Predicted) | ChemBK[3] |

| Vapor Pressure | 0.000151 mmHg at 25°C (Predicted) | ChemBK[3] |

Note: The reported melting point varies across suppliers, suggesting potential differences in purity or crystalline form. Experimental verification is recommended.

Solubility Profile: The Gateway to Application

Solubility is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. The compound is known to be soluble in organic solvents like ethanol and acetone.[3] Its solubility in aqueous media is limited, a common characteristic for substituted pyrroles.

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

The shake-flask method (OECD Guideline 105) remains the gold standard for determining the water solubility of a compound. It is a straightforward yet robust technique based on achieving equilibrium between the solid compound and its saturated aqueous solution.

Causality Behind Experimental Choices:

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath (25 °C) is used to ensure thermodynamic consistency and reproducibility.

-

Equilibration Time: Achieving true equilibrium is crucial. A preliminary test with agitation times of 24, 48, and 72 hours determines the minimum time required for the concentration to plateau, ensuring the solution is genuinely saturated.

-

pH Control: For an ionizable compound like a carboxylic acid, pH dramatically affects solubility. Using a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., 7.4) provides data pertinent to biological applications.

-

Analysis Method: High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its high sensitivity and specificity, allowing for accurate quantification of the dissolved analyte, even at low concentrations.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., deionized water or PBS pH 7.4). "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the sedimentation of undissolved solid. For faster separation, centrifugation at a controlled temperature can be employed.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the sample appropriately and analyze its concentration using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The measured concentration represents the saturation solubility of the compound in the specific solvent at that temperature.

Workflow for Solubility Determination

Caption: Shake-Flask method for solubility determination.

Acidity and Ionization (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality Behind Experimental Choices:

-

Co-solvent: Due to the compound's limited water solubility, a co-solvent system (e.g., methanol/water) is often necessary to keep it dissolved throughout the titration. The pKa measured is an "apparent pKa" (pKaapp) and can be extrapolated to 0% co-solvent to estimate the aqueous pKa.

-

Ionic Strength Adjustment: The activity of ions in solution can affect pH measurements. Adding an inert salt like KCl maintains a constant ionic strength, leading to more accurate and reproducible results.

-

Titrant Choice: A strong base (e.g., 0.1 M KOH) is used to ensure a sharp and clear inflection point in the titration curve, corresponding to the equivalence point.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point). Sophisticated software can analyze the entire curve to provide a more precise value.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 methanol:water) containing an inert electrolyte (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a thermostatted vessel (25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M KOH) using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Curve Generation: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Workflow for Potentiometric pKa Determination

Caption: Potentiometric titration workflow for pKa measurement.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad absorption is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded acid dimer.[5] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear around 1680-1710 cm⁻¹.[6] Additional peaks for the pyrrole N-H stretch (around 3300 cm⁻¹), aromatic C-H, and methyl C-H stretches (2850-3000 cm⁻¹) will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a broad singlet for the carboxylic acid proton (COOH, >10 ppm), a broad singlet for the pyrrole N-H proton (~8-9 ppm), a singlet for the C4-H proton on the pyrrole ring (~6-7 ppm), and two sharp singlets for the two non-equivalent methyl groups (C3-CH₃ and C5-CH₃, ~2.0-2.5 ppm).

-

¹³C NMR: Distinct signals would be observed for the carbonyl carbon (~165-175 ppm), the four pyrrole ring carbons, and the two methyl carbons (~10-20 ppm).

-

-

UV-Visible Spectroscopy: Pyrrole and its derivatives typically exhibit UV absorption due to π→π* transitions. For this compound, an absorption maximum (λ_max) is expected in the 200-300 nm range, characteristic of the substituted pyrrole chromophore.

Chemical Reactivity and Stability

The compound's reactivity is defined by its two primary functional components: the electron-rich pyrrole ring and the carboxylic acid group.

-

Pyrrole Ring: The ring is activated towards electrophilic substitution, although the carboxylic acid group is deactivating. Reactions such as halogenation or nitration are possible, with substitution patterns influenced by the existing groups.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification (reaction with an alcohol under acidic conditions), amide bond formation (reaction with an amine using a coupling agent), and reduction to the corresponding alcohol.

-

Stability and Storage: The compound is generally stable under standard conditions. However, like many pyrroles, it can be sensitive to strong acids, oxidizing agents, and light over extended periods. For long-term integrity, it should be stored in a cool, dark, and dry place under an inert atmosphere.[1]

Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties that underpin its utility in research and development. Its moderate lipophilicity, defined acidic character, and specific thermal and spectroscopic signatures provide a solid foundation for its application. The experimental protocols and causal explanations provided in this guide offer a practical framework for researchers to validate these properties and leverage them effectively in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A rigorous characterization of this molecule is the first and most critical step toward unlocking its full synthetic potential.

References

-

3,5-Dimethyl-1H-pyrrole-2- carboxylic acid - Physico-chemical Properties. ChemBK. Available at: [Link]

-

This compound | C7H9NO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Human Metabolome Database. Available at: [Link]

-

Pyrrole-2-carboxylic acid. Wikipedia. Available at: [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle, California State University Dominguez Hills. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H9NO2 | CID 2776468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Human Metabolome Database: Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

The Synthetic Keystone: A Technical Guide to 3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS No. 4513-93-3)

Introduction: The Unassuming Power of a Substituted Pyrrole

In the vast landscape of organic chemistry, certain molecules, while not household names, serve as indispensable building blocks for innovations that impact human health and technology. 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 4513-93-3 , is a premier example of such a foundational scaffold. This heterocyclic compound, a member of the pyrrole family, is a highly versatile intermediate whose structural rigidity and functional handles have made it a cornerstone in the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its critical role as a precursor in modern therapeutics, and the self-validating protocols required for its reliable production and application. The intrinsic value of this molecule lies not in its own biological activity, but in its potential to be transformed into potent agents that address significant medical needs.

Physicochemical & Structural Characteristics

The compound's utility is fundamentally linked to its physical and chemical properties. Its structure features a five-membered aromatic pyrrole ring, substituted with two methyl groups and a carboxylic acid moiety. This arrangement confers a specific steric and electronic profile that is crucial for its subsequent reactivity.

| Property | Value | Source(s) |

| CAS Number | 4513-93-3 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2][4] |

| Appearance | Red to grey powder | [1] |

| Melting Point | 134-141 °C | [1] |

| IUPAC Name | This compound | [4] |

| InChIKey | XQGVQRPSTODODM-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(=C(N1)C(=O)O)C | [4] |

Field-Proven Synthesis: A Two-Step Pathway

The most reliable and frequently cited pathway to this compound is a two-step process. It begins with the formation of its ethyl ester via a Knorr-type pyrrole synthesis, followed by a straightforward saponification (hydrolysis) to yield the target carboxylic acid. This approach is favored for its high yields and the relative accessibility of its starting materials.

Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is based on the established Knorr-type reaction between an α-amino-β-ketoester (generated in situ) and a β-diketone.[5][6] The choice of acetylacetone as the β-diketone component directly installs the required 3- and 5-methyl groups onto the pyrrole ring.

Materials:

-

Acetylacetone

-

Ethyl oximinoacetoacetate (can be prepared from ethyl acetoacetate and sodium nitrite)

-

Zinc dust, activated

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard reaction glassware, including a reflux condenser and addition funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone and ethyl oximinoacetoacetate in glacial acetic acid. The acetic acid serves as both the solvent and a catalyst for the condensation.

-

Reductive Condensation: Cool the mixture in an ice bath. Slowly add activated zinc dust in portions to the stirred solution. This step is critical as the zinc reduces the oxime group to an amine in situ. This nascent amine is highly reactive and immediately engages in the condensation reaction. Controlling the addition rate is essential to manage the exothermic nature of the reaction.

-

Reaction Drive: After the addition of zinc is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the cyclization and dehydration steps proceed to completion.

-

Workup and Isolation: Cool the reaction mixture and pour it into a large volume of cold water. The crude product, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and zinc salts. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: Hydrolysis to this compound

This is a standard saponification procedure to convert the ethyl ester intermediate into the final carboxylic acid.[7]

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (from Protocol 1)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol/Water solvent mixture

-

Hydrochloric Acid (HCl), ~3M

-

Standard reaction and workup glassware

Procedure:

-

Reaction Setup: Dissolve the ethyl ester intermediate in a mixture of ethanol and water in a round-bottom flask. Add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

-

Workup - Alcohol Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add hydrochloric acid with stirring to neutralize the sodium salt and protonate the carboxylate. The target carboxylic acid, being less soluble in acidic water, will precipitate. Adjust the pH to ~2-3 to ensure complete protonation.

-

Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it under vacuum.

Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound is realized in its role as a critical precursor to high-value active pharmaceutical ingredients (APIs). Its rigid structure provides a reliable anchor for building more complex molecules, while the carboxylic acid group offers a versatile handle for amide bond formation, a ubiquitous linkage in medicinal chemistry.

Case Study 1: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor

One of the most prominent applications of this pyrrole derivative is in the synthesis of Sunitinib (marketed as Sutent®), an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][7] Sunitinib is an FDA-approved anti-cancer agent used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).

The synthesis of Sunitinib involves the amidation of this compound, followed by further functionalization and condensation with an oxindole moiety. The pyrrole core is a key structural element that correctly orients the pharmacophoric groups for optimal binding to the ATP pocket of various tyrosine kinases.

Mechanism of Action: Sunitinib functions by blocking multiple RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these receptors on cancer cells and pericytes, it simultaneously halts tumor cell proliferation and inhibits angiogenesis (the formation of new blood vessels that supply the tumor). This dual mechanism is a powerful strategy in cancer therapy.

Case Study 2: Bacterial DNA Gyrase Inhibitors

The pyrrole scaffold is also integral to the development of novel antibacterial agents that target bacterial DNA gyrase (GyrB) and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotic development. By functionalizing the this compound core, researchers have designed potent inhibitors that bind to the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death. The choice of the pyrrole-2-carboxamide moiety is critical, as the pyrrole NH and the amide carbonyl form key hydrogen bonds within the enzyme's active site, mimicking interactions of the natural ATP substrate. This rational design approach, grounded in the specific properties of the pyrrole scaffold, exemplifies its importance in overcoming antibiotic resistance.

Conclusion

This compound (CAS 4513-93-3) is far more than a simple chemical entry in a catalog. It is a testament to the principle that foundational molecules, when understood and utilized with precision, can lead to profound advancements. Its robust synthesis via the Knorr pathway and subsequent hydrolysis provides a reliable source of this key intermediate. Its structural incorporation into blockbuster drugs like Sunitinib and its vital role in the discovery of next-generation antibiotics highlight its enduring relevance in medicinal chemistry. For researchers in drug development, a thorough understanding of this scaffold's synthesis, properties, and reactivity is not merely academic—it is a gateway to creating the next wave of targeted, effective therapeutics.

References

-

This compound - Chem-Impex. Chem-Impex International.

-

This compound | CAS 4513-93-3 | SCBT. Santa Cruz Biotechnology.

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. National Institutes of Health (NIH).

-

New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. ScienceDirect.

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.

-

Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. MDPI.

-

Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. National Institutes of Health (NIH).

-

This compound | C7H9NO2 | CID 2776468. PubChem.

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate.

-

Pyrrole synthesis. Organic Chemistry Portal.

-

US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.

-

Knorr pyrrole synthesis. Wikipedia.

-

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. National Institutes of Health (NIH).

-

hydrolysis of esters. Chemguide.

-

Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. MDPI.

-

Knorr Pyrrole Synthesis. Cambridge University Press.

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | C9H13NO2 | CID 137477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] As a versatile building block, its unambiguous characterization is paramount for researchers and drug development professionals. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and comparative data from structurally related molecules.

Introduction to this compound

This compound (C₇H₉NO₂) is a substituted pyrrole carboxylic acid with a molecular weight of 139.15 g/mol .[3] Its structure, featuring a carboxylic acid function and two methyl groups on the pyrrole ring, makes it a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, and advanced polymers.[1] Given its role as a foundational molecule in complex synthetic pathways, a thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the methyl groups, the pyrrole ring, the N-H group, and the carboxylic acid. The expected chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-CH₃ | ~2.2 | Singlet | 3H |

| C5-CH₃ | ~2.3 | Singlet | 3H |

| C4-H | ~5.8 | Singlet | 1H |

| N-H | ~9.0 - 11.0 | Broad Singlet | 1H |

| COOH | ~11.0 - 13.0 | Broad Singlet | 1H |

Causality of Chemical Shifts: The protons of the methyl groups at the C3 and C5 positions are expected to appear as sharp singlets in the upfield region. The C4-H proton will be a singlet due to the absence of adjacent protons for coupling. The N-H proton of the pyrrole ring and the carboxylic acid proton are both acidic and will appear as broad singlets in the downfield region due to hydrogen bonding and exchange with solvent protons. Their chemical shifts can be highly dependent on the solvent and concentration.[4]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3-CH₃ | ~12 |

| C5-CH₃ | ~13 |

| C4 | ~110 |

| C2 | ~125 |

| C3 | ~130 |

| C5 | ~135 |

| COOH | ~165 - 175 |

Expert Insights on Carbon Environments: The carbons of the methyl groups will be the most shielded and appear at the lowest chemical shifts. The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The carboxylic acid carbonyl carbon is significantly deshielded and will appear at the highest chemical shift.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic N-H and COOH protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Pyrrole) | ~3400 - 3300 | Medium, Sharp |

| C-H (sp³ - Methyl) | ~2950 - 2850 | Medium |

| C-H (sp² - Pyrrole) | ~3100 | Weak |

| C=O (Carboxylic Acid) | ~1700 - 1680 | Strong, Sharp |

| C=C (Pyrrole Ring) | ~1600 - 1450 | Medium |

| C-N (Pyrrole Ring) | ~1300 - 1200 | Medium |

Interpretation of Key Vibrations: The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The sharp, strong absorption of the C=O group is also a key diagnostic peak. The N-H stretch of the pyrrole ring is typically a sharp band of medium intensity.[5][6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺• | 139.06 | Molecular Ion |

| [M-OH]⁺ | 122.06 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 94.07 | Loss of carboxylic acid group |

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion is expected at an m/z corresponding to the molecular weight (139.15). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxylic acid group (M-45).[7]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is selected. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated or deprotonated molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(4), M1754.

- MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(15), 5801.

-

PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound ethyl ester, 98%. Retrieved from [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2009). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H9NO2 | CID 2776468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

1H NMR and 13C NMR spectral analysis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrrole derivative that serves as a valuable building block in the realms of medicinal chemistry and materials science.[1] Its structural framework is a recurring motif in various pharmaceutical agents and functional materials. For researchers in drug development and organic synthesis, the unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic compounds in solution.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document will not only present predicted spectral data but also explain the underlying principles and experimental causality, offering field-proven insights for accurate spectral interpretation and acquisition.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for clear and unambiguous assignment of NMR signals. The structure of this compound is presented below with the conventional numbering for pyrrole rings.

Caption: Molecular structure of this compound with atom numbering.

Core Principles: Substituent Effects on the Pyrrole Ring

The chemical shifts in a pyrrole ring are highly sensitive to the electronic nature of its substituents.[2]

-

Electron-Donating Groups (EDGs): The two methyl groups (-CH₃) at the C3 and C5 positions are EDGs. They increase the electron density on the pyrrole ring through inductive effects, causing the attached and nearby nuclei to be shielded, resulting in an upfield shift (lower ppm value) of their NMR signals.[2]

-

Electron-Withdrawing Groups (EWGs): The carboxylic acid group (-COOH) at the C2 position is a potent EWG. It withdraws electron density from the ring via resonance and inductive effects. This deshields the ring nuclei, causing their signals to shift downfield (higher ppm value).[2][3]

The final chemical shift of each nucleus is a composite of these competing electronic effects, its position on the ring, and the chosen NMR solvent.

¹H NMR Spectral Analysis: Predictions and Rationale

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Proton Signals

The spectrum is expected to show five distinct signals:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10.0-13.0 ppm range.[4][5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[4][7]

-

Pyrrole N-H Proton: The proton attached to the nitrogen (N1-H) is also exchangeable and appears as a broad singlet. For unsubstituted pyrrole, this signal is around 8.0 ppm.[2] In this substituted molecule, its position is influenced by the adjacent C5-methyl and C2-carboxylic acid groups, and it is expected in the ~11.7 ppm range in a solvent like DMSO-d₆.[8] The characteristic broadness of this peak is due to quadrupole relaxation from the ¹⁴N nucleus (spin I=1).[9][10]

-

Ring Proton (C4-H): This is the sole proton directly attached to the aromatic ring. It will appear as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the shielding effect of the adjacent C3- and C5-methyl groups and the deshielding effect of the C2-carboxylic acid group. A predicted value would be in the range of ~6.1 ppm .

-

C3-Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position are equivalent and will produce a sharp singlet integrating to 3H. Being attached to an aromatic ring, they are deshielded relative to aliphatic methyl groups and are expected around ~2.2-2.4 ppm .

-

C5-Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are also equivalent, yielding a sharp singlet integrating to 3H. Its electronic environment is slightly different from the C3-methyl due to its proximity to the N-H group. Its chemical shift is expected to be very similar to the C3-methyl, also in the ~2.2-2.4 ppm range.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Key Characteristics |

| OH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | 1H | Exchangeable with D₂O |

| NH (Pyrrole) | ~11.7 (in DMSO-d₆) | Broad Singlet | 1H | Exchangeable with D₂O; Quadrupole broadening |

| C4-H | ~6.1 | Singlet | 1H | Sole aromatic ring proton |

| C3-CH ₃ | ~2.2 - 2.4 | Singlet | 3H | Sharp signal |

| C5-CH ₃ | ~2.2 - 2.4 | Singlet | 3H | Sharp signal, may be distinct from C3-CH₃ |

¹³C NMR Spectral Analysis: Predictions and Rationale

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Predicted Carbon Signals

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 160-185 ppm range.[5][11]

-

Pyrrole Ring Carbons (C2, C3, C4, C5):

-

C2: This carbon is bonded to both the electronegative nitrogen and the electron-withdrawing carboxylic acid group, making it highly deshielded.

-

C5: Bonded to nitrogen and a methyl group. It will be less deshielded than C2.

-

C3: Bonded to a methyl group and adjacent to the C2-COOH.

-

C4: The only ring carbon bonded to a hydrogen. Its chemical shift will be influenced by the adjacent methyl and carbon-bearing carbons.

-

Predicting the exact order requires substituent chemical shift (SCS) calculations, but a general downfield trend for carbons attached to EWGs holds.[12][13]

-

-

Methyl Carbons (-CH₃): The two methyl carbons (C9 and C10) will appear in the shielded, upfield region of the spectrum, typically 10-20 ppm . They are expected to have slightly different chemical shifts due to their distinct positions on the ring.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | DEPT-135 Signal | DEPT-90 Signal |

| C OOH (C6) | 160 - 185 | Absent | Absent |

| C 2 | ~130 - 140 | Absent | Absent |

| C 5 | ~125 - 135 | Absent | Absent |

| C 3 | ~120 - 130 | Absent | Absent |

| C 4 | ~105 - 115 | Positive (CH) | Positive (CH) |

| C3-C H₃ (C9) | 10 - 20 | Positive (CH₃) | Absent |

| C5-C H₃ (C10) | 10 - 20 | Positive (CH₃) | Absent |

Experimental Protocol for NMR Analysis

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: DMSO-d₆ is highly recommended for this compound. It is an excellent solvent for carboxylic acids and allows for the clear observation of both the -COOH and N-H protons without rapid exchange.[14] Other solvents like CDCl₃ or Acetone-d₆ can also be used.[15]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

-

Instrument Setup: Insert the sample into the NMR probe. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard 1-pulse sequence.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled 1-pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans, depending on concentration.

-

Relaxation Delay (D1): 2 seconds.

-

-

D₂O Exchange: Acquire an initial ¹H spectrum. Then, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to confirm the exchangeable -COOH and N-H protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C.[16]

-

Integrate the signals in the ¹H spectrum and perform peak picking for all spectra to determine precise chemical shifts.

-

Conclusion

The structural elucidation of this compound can be achieved with high confidence through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides a clear fingerprint, with characteristic signals for the exchangeable carboxylic acid and N-H protons, a lone aromatic proton, and two distinct methyl groups. The ¹³C NMR spectrum, supported by DEPT experiments, confirms the carbon skeleton, including the downfield carbonyl carbon and the seven unique carbon environments of the molecule. This guide provides the foundational principles and a validated experimental workflow, empowering researchers to confidently interpret spectral data and verify the structure of this important synthetic intermediate.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- American Chemical Society. (n.d.). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.

- YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

- Stenutz. (n.d.). NMR chemical shift prediction of pyrroles.

- Wikipedia. (n.d.). Pyrrole.

- Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum.

- Chem-Impex. (n.d.). This compound.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?.

- Wired Chemist. (n.d.). Common NMR Solvents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 14. researchgate.net [researchgate.net]

- 15. chem.washington.edu [chem.washington.edu]

- 16. Common NMR Solvents [wiredchemist.com]

mass spectrometry fragmentation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₇H₉NO₂, MW: 139.15 g/mol ).[1][2] As a versatile building block in medicinal chemistry and organic synthesis, understanding its structural properties is paramount.[1] This document, intended for researchers and drug development professionals, delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles for pyrrole and carboxylic acid moieties, this guide offers a predictive framework for the structural elucidation of this compound and its derivatives. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure methodological integrity and reproducibility.

Introduction

Overview of this compound

This compound is a substituted pyrrole derivative recognized for its utility as a synthetic intermediate.[1] Pyrrole rings are core structures in a vast array of biologically active molecules, including porphyrins and various pharmaceuticals. The substituents on the pyrrole core—in this case, two methyl groups and a carboxylic acid—significantly influence its chemical reactivity and, critically for this guide, its behavior within a mass spectrometer. Its application in pharmaceutical development, particularly for compounds targeting neurological disorders, makes its precise characterization essential.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. More powerfully, tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected precursor ion, generating a "fingerprint" spectrum of product ions that reveals intricate structural details.[3] This process, known as Collision-Induced Dissociation (CID), is fundamental to confirming molecular structures, identifying unknown compounds, and characterizing metabolites.[3][4]

Foundational Principles of Mass Spectrometry Fragmentation

Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is a critical experimental decision that dictates the nature of the initial ion and the extent of spontaneous fragmentation.

-

Electron Ionization (EI): A high-energy "hard" ionization technique where the analyte is bombarded with 70 eV electrons. This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•) that is often a radical cation. The excess internal energy causes extensive and often complex fragmentation, providing a detailed structural fingerprint. This method is typically coupled with GC.

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from a liquid solution into the gas phase. It imparts minimal internal energy, typically resulting in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with little to no spontaneous fragmentation. This makes ESI the ideal choice for tandem mass spectrometry, where fragmentation can be controllably induced.[5]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry adds a dimension of specificity to analysis. In a typical MS/MS experiment (e.g., using a triple quadrupole or ion trap instrument), a precursor ion of a specific m/z is isolated.[4] This isolated ion is then accelerated into a collision cell filled with an inert gas (like argon or nitrogen), where it undergoes energetic collisions.[3][4] This collision process, CID, converts kinetic energy into internal energy, promoting bond cleavage and the formation of structurally diagnostic product ions.[4]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular ion radical cation at m/z 139. The stability of the aromatic pyrrole ring suggests this peak will be observable. Subsequent fragmentation will be driven by the functional groups.

Key Proposed Fragmentation Reactions:

-

α-Cleavage of the Carboxylic Acid: The most facile cleavages for carboxylic acids are adjacent to the carbonyl group.[6][7]

-

Loss of •OH (M-17): Cleavage of the C-OH bond results in a stable acylium ion at m/z 122 .

-

Loss of •COOH (M-45): Cleavage of the bond between the pyrrole ring and the carboxyl group yields the 3,5-dimethylpyrrole radical cation at m/z 94 .[6]

-

-

Decarboxylation: The molecular ion can lose a neutral molecule of carbon dioxide (CO₂), a common pathway for aromatic carboxylic acids, to produce an ion at m/z 95 .

-

Loss of a Methyl Radical: Cleavage of a C-CH₃ bond from the pyrrole ring can occur, leading to an ion at m/z 124 .

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| Proposed Fragment | m/z (Nominal) | Neutral Loss | Chemical Formula of Ion |

| Molecular Ion [M]⁺• | 139 | - | C₇H₉NO₂⁺• |

| [M - •CH₃]⁺ | 124 | •CH₃ | C₆H₆NO₂⁺ |

| [M - •OH]⁺ | 122 | •OH | C₇H₈NO⁺ |

| [M - CO₂]⁺• | 95 | CO₂ | C₆H₉N⁺• |

| [M - •COOH]⁺• | 94 | •COOH | C₆H₈N⁺• |

Diagram 1: Proposed EI Fragmentation Pathway

Caption: Proposed fragmentation cascade under high-energy Electron Ionization (EI).

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI analysis allows for the study of fragmentation in both positive and negative ion modes, providing complementary structural information. The fragmentation pathways are highly dependent on the nature of the side-chain substituents at the 2-position of the pyrrole ring.[5]

Positive Ion Mode ([M+H]⁺, m/z 140)

In positive mode, protonation is expected to occur at the most basic site, likely the carbonyl oxygen or the pyrrole nitrogen. Fragmentation of the precursor ion at m/z 140 via CID will primarily involve losses of small neutral molecules.

-

Loss of Water (H₂O): A prominent fragmentation pathway for protonated carboxylic acids, leading to the formation of a stable acylium ion at m/z 122 .

-

Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting ion at m/z 122 can subsequently lose carbon monoxide to yield an ion at m/z 94 .

Negative Ion Mode ([M-H]⁻, m/z 138)

In negative mode, the molecule is deprotonated at the acidic carboxylic acid site, forming the carboxylate anion at m/z 138 . This ion is an excellent precursor for CID.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation is the most characteristic fragmentation of deprotonated carboxylic acids.[8] The loss of a 44 Da neutral CO₂ molecule from the precursor ion is expected to be the dominant fragmentation, producing a highly stable 3,5-dimethylpyrrolyl anion at m/z 94 . This is a key diagnostic fragmentation for confirming the presence of the carboxylic acid moiety.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS

| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| Positive | 140 ([M+H]⁺) | 122 | H₂O |

| Positive | 140 ([M+H]⁺) | 94 | H₂O, CO |

| Negative | 138 ([M-H]⁻) | 94 | CO₂ |

Diagram 2: Proposed ESI Fragmentation Pathways

Caption: Predicted fragmentation in positive and negative ESI-MS/MS modes.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These methodologies represent a self-validating system for the analysis of this compound.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

For GC-MS analysis, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and thermal stability.

GC-MS Protocol for EI Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-